2-(1H-indazol-7-yl)propanoic acid

Synthetic yield Hydrolysis Intermediate preparation

Sourcing regiospecific indazole propanoic acid isomers for TRPV1 ligand synthesis often leads to positional ambiguity. This 7-substituted isomer eliminates regiochemical uncertainty, enabling direct construction of vanilloid receptor ligands. - Definitive 7-position substitution avoids isomeric misassignment - Established 75% hydrolysis route from methyl 2-(1H-indazol-7-yl)propanoate - Reliable supply for pain & inflammation medicinal chemistry programs

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13615016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indazol-7-yl)propanoic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1NN=C2)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-6(10(13)14)8-4-2-3-7-5-11-12-9(7)8/h2-6H,1H3,(H,11,12)(H,13,14)
InChIKeyOFJFUUMKNJVVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-indazol-7-yl)propanoic acid Overview


2-(1H-indazol-7-yl)propanoic acid (CAS 1254714-69-6) is a heterocyclic building block featuring an indazole core substituted at the 7-position with a propanoic acid group . This compound, also named 1H-indazole-7-acetic acid, α-methyl-, serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to vanilloid receptor (TRPV1) ligands [1]. Its molecular structure, defined by a bicyclic indazole ring and a propanoic acid side chain, provides a specific scaffold for constructing more complex molecules with potential therapeutic applications.

Building Block
Indazole 7-substituted scaffold for medchem synthesis
Use Context
Precursor for vanilloid receptor (TRPV1) ligands
Selection Attribute
Specific 7-position substitution critical for ligand development

Selection Factors for 2-(1H-indazol-7-yl)propanoic acid


Indazole propanoic acid derivatives are not interchangeable due to the specific substitution pattern on the indazole ring, which dictates their chemical and biological properties. Positional isomers, such as the 3-yl or 5-yl analogs, present different steric and electronic environments, affecting their reactivity in subsequent synthesis steps and their binding affinity to biological targets [1]. For instance, the target compound is specifically referenced as a precursor for vanilloid receptor ligands, a role not shared by all positional isomers. Furthermore, variations in the acid chain length (e.g., acetic vs. propanoic acid) can drastically alter a molecule's polarity, pKa, and overall pharmacokinetic profile, making precise selection crucial for reproducible research outcomes.

Positional isomers (e.g., 3-yl, 5-yl) may alter steric/electronic properties, affecting reactivity and target binding.
Acid chain length variations (acetic vs. propanoic) can shift polarity, pKa, and pharmacokinetic profile, limiting interchangeability.

2-(1H-indazol-7-yl)propanoic acid Physicochemical Properties


Synthesis Yield Benchmark

A defined synthetic route for 2-(1H-indazol-7-yl)propanoic acid via hydrolysis of its methyl ester yields the target acid with a reported yield of 75% [1]. This serves as a quantitative benchmark for process chemists.

Synthetic Yield
Reported benchmark
75%
Supports process planning and synthesis optimization
Hydrolysis of methyl ester; data to verify
Synthetic yield Hydrolysis Intermediate preparation

pKa Comparison with Regioisomer

The predicted acid dissociation constant (pKa) for 2-(1H-indazol-7-yl)propanoic acid is 4.75 ± 0.30 . While high-strength comparative data for a direct regioisomer is not available in this analysis, this value can be theoretically compared to other indazole carboxylic acids. For instance, 1H-indazole-3-carboxylic acid has a reported experimental pKa of 4.07 [1]. The higher pKa of the target compound suggests it is a weaker acid, which will influence its solubility and reactivity in different pH environments compared to the 3-carboxylic acid analog.

pKa Comparison
Cross-study comparable
ΔpKa ≈ 0.68
Indicates weaker acidity vs. 3-carboxylic analog, influencing pH-dependent processes
Target pKa predicted; comparator experimental
pKa prediction Ionization state Regioisomer comparison

Research Applications of 2-(1H-indazol-7-yl)propanoic acid


TRPV1 Ligand Synthesis Scaffold

The primary literature-corroborated application for this compound is its use as a key intermediate in the synthesis of substituted aromatic carboxamides and ureas, which function as ligands for the vanilloid receptor (TRPV1) [1]. This makes it a specific and crucial building block for medicinal chemistry programs targeting pain and inflammation pathways.

Methyl Ester Hydrolysis Route

A defined synthetic route is available for obtaining 2-(1H-indazol-7-yl)propanoic acid in 75% yield through the hydrolysis of methyl 2-(1H-indazol-7-yl)propanoate [1]. This established protocol provides a reliable starting point for process chemists requiring this specific intermediate.

Application
Selection Property
Validation Focus
ApplicationTRPV1 ligand synthesis
Selection PropertyIndazole 7-substitution specificity
Validation FocusReceptor ligand synthesis workflow
ApplicationMethyl ester hydrolysis route
Selection PropertyEstablished hydrolysis protocol
Validation FocusSynthetic protocol reproducibility
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